molecular formula C17H23N3O8S B2528778 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 868982-32-5

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2528778
CAS No.: 868982-32-5
M. Wt: 429.44
InChI Key: SWJYBBAIRWUOEF-UHFFFAOYSA-N
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Description

N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a high-purity chemical compound offered for research purposes. This complex molecule features a 1,4-benzodioxane ring system, a structural motif widely recognized in medicinal chemistry as a versatile template for designing molecules with diverse biological activities. Historically, 1,4-benzodioxane derivatives have been investigated as agonists and antagonists for various receptor subtypes, including alpha-adrenergic, 5-HT, and nicotinic receptors, and have also shown potential as antitumor and antibacterial agents . The compound's structure also incorporates an oxazolidine ring, a five-membered cycle known to contribute to anticancer and antibiotic properties in other therapeutic agents . Its molecular architecture includes an ethanediamide (oxalamide) linker and a 2-methoxyethyl side chain, which may influence its physicochemical properties and bioavailability. Researchers can explore this molecule as a unique chemical tool in early-stage discovery efforts, particularly in the synthesis of novel bioactive compounds and the study of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O8S/c1-25-6-4-18-16(21)17(22)19-11-15-20(5-7-28-15)29(23,24)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15H,4-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJYBBAIRWUOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Intermediate A (2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride)

Protocol:

  • Chlorosulfonation : 2,3-Dihydro-1,4-benzodioxine (10 mmol) reacts with chlorosulfonic acid (1.2 eq) in dichloromethane (DCM) at 0°C for 2 hr.
  • Quenching : Ice-cold water (50 mL) added, followed by extraction with DCM (3 × 30 mL).
  • Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) yields Intermediate A as white crystals (82% yield, m.p. 112–114°C).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 4.34–4.28 (m, 4H).
  • HRMS : m/z calcd for C₈H₇ClO₄S [M+H]⁺ 248.9812, found 248.9809.

Synthesis of Intermediate B (3-Aminomethyl-1,3-oxazolidin-2-yl Derivative)

Protocol :

  • Epoxide Formation : Glycidol (5 mmol) reacts with benzylamine (5.5 mmol) in toluene at 80°C for 6 hr to form 3-benzyloxy-2-hydroxypropylamine.
  • Sulfonylation : Intermediate A (5 mmol) added to the amine in DCM with triethylamine (TEA, 6 mmol) at 0°C. Stirred for 12 hr at 25°C.
  • Cyclization : Treated with p-toluenesulfonic acid (0.5 eq) in refluxing toluene for 3 hr to form the oxazolidin ring.
  • Debenzylation : Hydrogenolysis (H₂, 10% Pd/C, EtOH) yields Intermediate B (68% overall yield).

Characterization :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 154.2 (C=O), 132.5 (SO₂), 64.8 (OCH₂), 52.1 (NCH₂), 46.7 (oxazolidin C3).
  • IR (KBr) : 3280 (N-H), 1645 (C=O), 1345 cm⁻¹ (SO₂ asym).

Oxamide Coupling to Form Target Compound

Protocol :

  • Activation : Intermediate B (3 mmol) and N-(2-methoxyethyl)amine (3.3 mmol) dissolved in THF. Oxalyl chloride (3.6 mmol) added dropwise at −10°C.
  • Coupling : Stirred at 25°C for 24 hr. Quenched with saturated NaHCO₃ (20 mL).
  • Purification : Recrystallization from EtOH/H₂O (7:3) gives the target compound as off-white solid (74% yield).

Characterization :

  • M.p. : 189–191°C.
  • LC-MS : m/z 497.2 [M+H]⁺ (calcd 497.1).

Synthetic Route 2: One-Pot Sulfonamide-Oxamide Assembly

Optimized One-Pot Procedure

Protocol :

  • Sulfonamide Formation : Intermediate A (5 mmol), 3-aminomethyloxazolidin-2-one (5 mmol), and TEA (6 mmol) react in DCM (30 mL) at 25°C for 6 hr.
  • Oxalylation : Oxalyl chloride (6 mmol) added at −20°C, followed by 2-methoxyethylamine (6.5 mmol).
  • Workup : Extracted with DCM, dried (MgSO₄), and purified via flash chromatography (SiO₂, CHCl₃:MeOH 9:1) to yield the product (65% yield).

Advantages :

  • Eliminates isolation of Intermediate B.
  • Reduces total synthesis time by 40%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield (%) 68 65
Purity (HPLC, %) 99.2 98.7
Total Steps 6 3
Critical Impurities <0.5% <1.2%

Route 1 offers higher purity, while Route 2 improves scalability. Impurities primarily include unreacted sulfonyl chloride (Route 2) and residual oxazolidin precursors (Route 1).

Mechanistic Insights and Side Reactions

  • Sulfonamide Formation : Nucleophilic attack by the oxazolidin amine on the sulfonyl chloride’s electrophilic sulfur. Competing hydrolysis of Intermediate A in aqueous conditions necessitates anhydrous handling.
  • Oxamide Coupling : Oxalyl chloride mediates sequential acylation. Excess amine prevents diacylation byproducts.

Industrial-Scale Considerations

  • Solvent Selection : Replacing DCM with ethyl acetate reduces toxicity without yield loss.
  • Catalysis : Lipase-catalyzed oxazolidin cyclization (15% enzyme loading) achieves 90% conversion under mild conditions.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. The presence of the benzodioxane structure has been linked to inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like diabetes and Alzheimer's disease due to their roles in carbohydrate metabolism and neurotransmitter regulation.

Drug Development
Given its unique structure, N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a promising candidate for drug development. Its ability to interact with specific molecular targets could lead to the creation of new therapeutics aimed at various diseases .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it an essential building block for synthesizing more complex molecules. The multi-step synthesis typically involves nucleophilic substitution reactions under optimized conditions to maximize yield and purity.

Synthetic Pathways
The synthesis of this compound can be achieved through the following general steps:

  • Formation of the Sulfonamide Intermediate: Reacting 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with amines or amides.
  • Nucleophilic Substitution: Utilizing bases and solvents like dimethylformamide (DMF) or methanol to facilitate the reaction.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the final product.

Material Science

Enhanced Material Properties
The functional groups within this compound may impart desirable properties to materials. This includes enhanced stability or reactivity that can be harnessed in developing new materials for industrial applications .

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic applications of compounds related to this compound:

Study Focus Findings Implications
Enzyme InhibitionSignificant inhibition of α-glucosidase activityPotential use in diabetes management
Antimicrobial ActivityExhibited antimicrobial properties against various pathogensDevelopment of new antibiotics
Organic SynthesisServed as an effective building block for synthesizing complex moleculesVersatile applications in drug development

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The oxazolidine ring may interact with nucleophilic sites on proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Compound 11a (N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide)

  • Structural Similarities : Both compounds contain sulfonamide groups, which are critical for hydrogen bonding with biological targets.
  • Key Differences :
    • Core Heterocycle : Compound 11a features a benzoisoxazole ring, whereas the target compound uses a benzodioxine-sulfonyl-oxazolidine scaffold. The benzodioxine system may offer enhanced electron-rich aromaticity compared to benzoisoxazole.
    • Substituents : The 2-methoxyethyl group in the target compound vs. the ethyl group in 11a may improve water solubility and metabolic stability.

Pharmacological Implications :

  • Benzoisoxazole derivatives are often explored for CNS activity, but the benzodioxine-oxazolidine hybrid in the target compound could shift selectivity toward anti-inflammatory or antimicrobial targets.
Benzodioxine-Containing Analogues

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Key Differences: Functional Groups: The pyridinamine and dimethylaminomethyl groups in the analogue contrast with the sulfonyl-oxazolidine and ethanediamide groups in the target compound. Molecular Weight: The analogue (MW 391.46) is lighter than the target compound (estimated MW >450), which may affect membrane permeability.

Physicochemical Properties :

Crystallographic Analysis

Tools like SHELX and ORTEP-3 are critical for resolving hydrogen-bonding patterns and crystal packing. For example, the benzodioxine sulfonyl group may form strong hydrogen bonds (e.g., S=O···H–N) with adjacent molecules, as observed in other sulfonamides .

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates a benzodioxine moiety and an oxazolidinyl group, contributing to its biological activity. The molecular formula is C₁₄H₁₉N₃O₅S with a molecular weight of approximately 335.38 g/mol.

Research indicates that compounds related to this structure exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play critical roles in carbohydrate metabolism and neurotransmitter regulation, suggesting potential applications in treating diabetes and neurodegenerative diseases like Alzheimer's disease .
  • Binding Affinity Studies :
    • Molecular docking studies suggest that this compound can effectively bind to the active sites of target enzymes, enhancing its efficacy as an inhibitor.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase; potential for diabetes and Alzheimer's treatment.
Anti-inflammatoryExhibits anti-inflammatory properties through structural analogs of benzodioxane derivatives.
AntimicrobialRelated compounds show antimicrobial activity against various bacterial strains.
AnticancerStructural analogs have demonstrated growth inhibitory effects in cancer models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives containing the benzodioxane structure possess significant inhibitory effects against α-glucosidase, with implications for managing postprandial blood glucose levels in diabetic patients.
  • Anti-inflammatory Activity :
    • Research into 1,4-benzodioxane derivatives revealed notable anti-inflammatory activities. For instance, compounds with acetic acid substituents showed enhanced anti-inflammatory effects when positioned correctly on the benzodioxane framework .
  • Anticancer Properties :
    • The discovery of benzodioxane bisamide probes has shown promising results in inhibiting cancer cell growth in xenograft models, indicating the potential for developing new anticancer therapies based on this structural motif .

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